An In-depth Technical Guide to the Physicochemical Properties of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. It is important to note that this specific chemical entity is not extensively documented in current scientific literature. Therefore, this guide leverages data from its structural isomer, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one, to infer and predict its characteristics. Furthermore, this document outlines the requisite experimental protocols for the definitive determination of its physicochemical parameters, offering a roadmap for researchers and drug development professionals.
Introduction and Structural Elucidation
1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one belongs to the benzodioxan class of compounds, which are recognized as valuable intermediates in pharmaceutical research.[1] The benzodioxan moiety is a key structural feature in a number of biologically active molecules.[2][3] The title compound is a structural isomer of the more commonly referenced 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one.[4][5][6][7] The key distinction lies in the position of the carbonyl group within the propane chain. In the subject molecule, the ketone is at the second position (propan-2-one), while in its isomer, it is at the first position (propan-1-one). This seemingly minor structural variance is expected to have a discernible impact on the molecule's physicochemical properties.
Figure 1: Chemical Structures
Caption: Comparison of the chemical structures.
Predicted Physicochemical Properties
The following table summarizes the known properties of the structural isomer 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one and provides predicted values for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. These predictions are based on established structure-property relationships.
| Property | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one (Known Isomer) | 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one (Predicted) | Justification for Prediction |
| Molecular Formula | C₁₁H₁₂O₃[4] | C₁₁H₁₂O₃ | Same atoms, different arrangement. |
| Molecular Weight | 192.21 g/mol [4][8] | 192.21 g/mol | Identical molecular formula. |
| Melting Point | Data not available | Likely a low-melting solid or liquid | The presence of a methyl ketone may disrupt crystal lattice packing compared to the ethyl ketone, potentially leading to a lower melting point. |
| Boiling Point | Data not available | Slightly lower than the propan-1-one isomer | The propan-2-one structure is slightly more compact, which may lead to a marginally lower boiling point. |
| Solubility | Data not available | Soluble in organic solvents like ethanol, DMSO, and dichloromethane. Sparingly soluble in water. | The benzodioxan and ketone moieties suggest good solubility in common organic solvents. The polarity of the ketone will allow for limited aqueous solubility. |
| LogP (Octanol-Water Partition Coefficient) | Data not available | Estimated to be between 2.0 and 2.5 | The change in the ketone position is not expected to drastically alter the lipophilicity. |
| pKa | Data not available | Not applicable (no acidic or basic centers) | The molecule lacks readily ionizable protons. |
Proposed Experimental Protocols for Definitive Characterization
To ascertain the precise physicochemical properties of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, a series of empirical studies are required. The following section details the recommended experimental workflows.
Synthesis and Purification
The synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one would likely proceed through a multi-step reaction sequence, potentially starting from a commercially available benzodioxan derivative.[9]
Figure 2: General Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology:
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Reaction Setup: The starting benzodioxan derivative is dissolved in a suitable anhydrous solvent under an inert atmosphere.
-
Reagent Addition: The appropriate reagents for the chosen synthetic route are added in a controlled manner, often at reduced temperatures to manage exothermic reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, the mixture is quenched and the crude product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the pure 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one.
Structural Verification
The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.
Figure 3: Spectroscopic Analysis Workflow
Caption: Workflow for the structural elucidation of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.[10] The characteristic chemical shifts and splitting patterns will confirm the propan-2-one moiety and the substitution pattern on the benzodioxan ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, notably a strong carbonyl (C=O) stretch for the ketone group.
Determination of Physicochemical Properties
Table 2: Experimental Methods for Physicochemical Property Determination
| Property | Experimental Method | Principle |
| Melting Point | Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The melting point is observed as an endothermic peak. |
| Boiling Point | Ebulliometry | Measures the boiling point of a liquid by determining the temperature at which the vapor pressure of the liquid equals the applied pressure. |
| Solubility | Shake-flask method followed by HPLC quantification | A saturated solution of the compound in the solvent of interest is prepared and equilibrated. The concentration of the dissolved compound is then determined by High-Performance Liquid Chromatography (HPLC). |
| LogP | Shake-flask method with UV-Vis or HPLC quantification | The compound is partitioned between n-octanol and water. The concentrations in each phase are measured to calculate the partition coefficient. |
Conclusion
While direct experimental data for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one is currently unavailable, this guide provides a robust framework for its characterization. By leveraging data from its close structural isomer and outlining established analytical methodologies, researchers and drug development professionals are equipped with the necessary information to synthesize, purify, and definitively characterize this novel compound. The successful execution of the proposed experimental plan will contribute valuable data to the scientific community and facilitate the exploration of this molecule's potential applications.
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